

Spectroscopic Profile of 2,6-Difluoropyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluoropyridin-4-amine

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This technical guide provides a detailed overview of the spectroscopic properties of **2,6-Difluoropyridin-4-amine** (CAS No: 63489-58-7). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of data reported for closely related structures and predicted spectroscopic values based on established principles. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Introduction

2,6-Difluoropyridin-4-amine is a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The presence of the fluorine atoms and the amino group significantly influences its electronic properties, reactivity, and potential biological activity. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in various applications. This guide covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2,6-Difluoropyridin-4-amine**. These predictions are based on the analysis of its structural analogue, 4-aminopyridine, and the known effects of fluorine substitution on pyridine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2,6-Difluoropyridin-4-amine**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~6.0 - 6.5	Singlet (or Triplet)	H-3, H-5	
~4.5 - 5.5	Broad Singlet	-NH ₂	

Prediction based on the ^1H NMR data of 4-aminopyridine and the expected shielding effects of the fluorine atoms.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2,6-Difluoropyridin-4-amine**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~160 - 165	Doublet	Large $^1\text{J}_{\text{CF}}$	C-2, C-6
~150 - 155	Singlet	$^3\text{J}_{\text{CF}}$	
~95 - 105	Doublet	$^2\text{J}_{\text{CF}}$	C-3, C-5

Prediction based on the ^{13}C NMR data of 4-aminopyridine and known C-F coupling patterns.[\[2\]](#)

Table 3: Predicted ^{19}F NMR Spectroscopic Data for **2,6-Difluoropyridin-4-amine**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
-60 to -80	Singlet	$^2\text{J}_{\text{FF}}$	F-2, F-6

Prediction based on typical chemical shifts for fluoropyridines.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **2,6-Difluoropyridin-4-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H asymmetric stretching (primary amine)
3300 - 3400	Medium	N-H symmetric stretching (primary amine)
1600 - 1650	Strong	N-H scissoring (bending)
1580 - 1610	Strong	C=C and C=N stretching (aromatic ring)
1200 - 1300	Strong	C-N stretching
1000 - 1100	Strong	C-F stretching

Prediction based on general IR data for aromatic amines and fluorinated pyridines.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for **2,6-Difluoropyridin-4-amine**

m/z	Relative Intensity (%)	Assignment
130	High	[M] ⁺ (Molecular Ion)
111	Moderate	[M - F] ⁺ or [M - NH] ⁺
103	Moderate	[M - HCN] ⁺
84	Moderate	[M - HCN - F] ⁺

Prediction based on the molecular weight and common fragmentation patterns of aminopyridines.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Difluoropyridin-4-amine** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
- ¹⁹F NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment, proton-decoupled.
 - Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -50 to -100 ppm).

- Number of Scans: 64-256.
- Reference: An external reference such as CFCl_3 may be used.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected and subtracted from the sample spectrum.

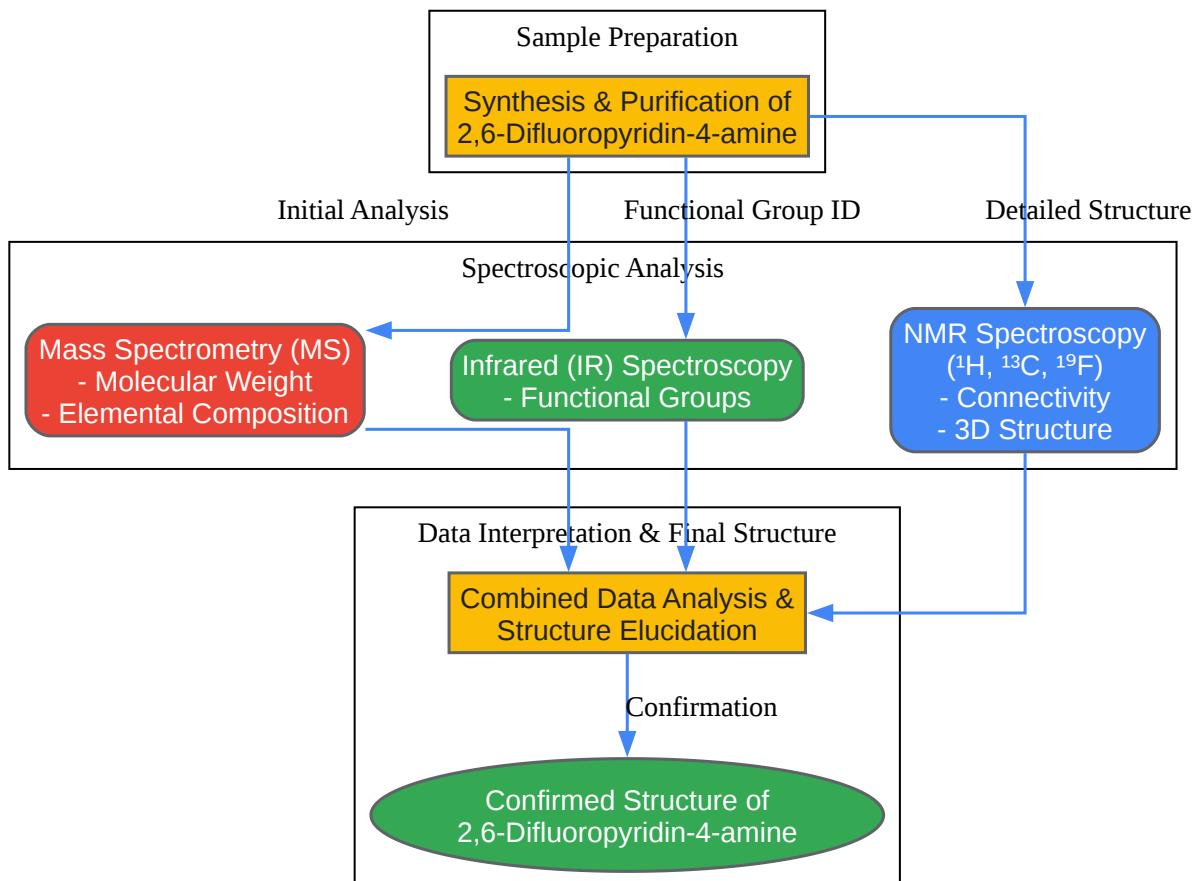
Mass Spectrometry

- Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with a direct insertion probe and an electron ionization (EI) source.
- Sample Introduction:
 - GC-MS: Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated on the column before entering the mass spectrometer.
 - Direct Insertion: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

- Data Acquisition (EI mode):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-300.
 - Scan Speed: Appropriate for the sample introduction method.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel or known compound like **2,6-Difluoropyridin-4-amine** can be visualized as follows.



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Caption: Workflow for the spectroscopic characterization of **2,6-Difluoropyridin-4-amine**.

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